molecular formula C10H7ClO B145243 1H-Indene-1-carbonyl chloride CAS No. 128454-13-7

1H-Indene-1-carbonyl chloride

Katalognummer B145243
CAS-Nummer: 128454-13-7
Molekulargewicht: 178.61 g/mol
InChI-Schlüssel: WVFYMHFZHRIIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in common organic solvents such as chloroform, ether, and benzene.

Wirkmechanismus

1H-Indene-1-carbonyl chloride is a reactive compound that can undergo various chemical reactions. It can react with amines, alcohols, and other nucleophiles to form corresponding derivatives. The mechanism of action of 1H-Indene-1-carbonyl chloride in organic synthesis involves the activation of the carbonyl group, which makes it more reactive towards nucleophilic attack.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of 1H-Indene-1-carbonyl chloride. However, it is known to be a reactive compound that can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1H-Indene-1-carbonyl chloride in lab experiments is its high reactivity towards nucleophiles. It can be used to prepare a wide range of organic compounds with different functional groups. However, its high reactivity also makes it difficult to handle, and it requires careful handling and storage.

Zukünftige Richtungen

There are several future directions for the use of 1H-Indene-1-carbonyl chloride in scientific research. One of the areas of research is the development of new synthetic methodologies using 1H-Indene-1-carbonyl chloride as a reagent. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using 1H-Indene-1-carbonyl chloride as a starting material. Additionally, the study of the biochemical and physiological effects of 1H-Indene-1-carbonyl chloride can provide valuable insights into its potential applications in the field of medicine.
Conclusion:
In conclusion, 1H-Indene-1-carbonyl chloride is a versatile compound that has a wide range of scientific research applications. Its high reactivity towards nucleophiles makes it a valuable reagent in organic synthesis. However, its high reactivity also makes it difficult to handle, and it requires careful handling and storage. Further research on the synthesis and applications of 1H-Indene-1-carbonyl chloride can lead to the development of new synthetic methodologies and the synthesis of new pharmaceuticals and agrochemicals.

Synthesemethoden

1H-Indene-1-carbonyl chloride can be synthesized by the reaction of indene with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature, and the yield of the product is high.

Wissenschaftliche Forschungsanwendungen

1H-Indene-1-carbonyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis for the preparation of various functional groups.

Eigenschaften

CAS-Nummer

128454-13-7

Produktname

1H-Indene-1-carbonyl chloride

Molekularformel

C10H7ClO

Molekulargewicht

178.61 g/mol

IUPAC-Name

1H-indene-1-carbonyl chloride

InChI

InChI=1S/C10H7ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H

InChI-Schlüssel

WVFYMHFZHRIIIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(C=CC2=C1)C(=O)Cl

Kanonische SMILES

C1=CC=C2C(C=CC2=C1)C(=O)Cl

Synonyme

1H-Indene-1-carbonyl chloride (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.